molecular formula C16H13BrF3N5O B258450 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Numéro de catalogue B258450
Poids moléculaire: 428.21 g/mol
Clé InChI: JZDJZSAGVVMYBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a molecule that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has been found to possess interesting pharmacological properties.

Mécanisme D'action

The mechanism of action of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of CDK2 and GSK-3β. This leads to the arrest of cell cycle progression and the induction of apoptosis in cancer cells. In addition, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to exhibit potent antitumor activity in vitro and in vivo, as well as neuroprotective effects in animal models of neurodegenerative diseases. In addition, this compound has been found to exhibit anti-inflammatory and analgesic effects, which may have implications for the treatment of inflammatory disorders and pain.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potent inhibitory activity against CDK2 and GSK-3β, as well as its ability to modulate the activity of certain neurotransmitters. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for the research on 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease. Furthermore, the development of analogs of this compound with improved pharmacological properties may also be an area of future research.

Méthodes De Synthèse

The synthesis of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has been reported in the literature. One of the methods involves the reaction of 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid with cyanomethyl bromide in the presence of triethylamine. The resulting intermediate is then treated with 3-bromo-1,2-dichloroethane to give the final product.

Applications De Recherche Scientifique

The potential applications of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in scientific research are vast. This compound has been found to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in the regulation of cell cycle progression and have been implicated in the development of various diseases such as cancer, Alzheimer's disease, and diabetes.

Propriétés

Formule moléculaire

C16H13BrF3N5O

Poids moléculaire

428.21 g/mol

Nom IUPAC

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H13BrF3N5O/c17-12-13(15(26)22-7-6-21)24-25-11(16(18,19)20)8-10(23-14(12)25)9-4-2-1-3-5-9/h1-5,10-11,24H,7-8H2,(H,22,26)

Clé InChI

JZDJZSAGVVMYBJ-UHFFFAOYSA-N

SMILES isomérique

C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3

SMILES

C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3

SMILES canonique

C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.